molecular formula C30H29FN4O3S B11595322 (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide

(2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide

Cat. No.: B11595322
M. Wt: 544.6 g/mol
InChI Key: LGKUUELLSDIQGJ-WOJGMQOQSA-N
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Description

The compound (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide is a complex organic molecule featuring a pyrazole ring, fluorophenyl, phenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorophenyl and phenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the sulfonyl group: This step involves the reaction of a sulfonyl chloride with an amine.

    Final coupling: The final step involves coupling the pyrazole derivative with the sulfonyl derivative under appropriate conditions, such as using a base like triethylamine in an organic solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide
  • (2E)-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide

Uniqueness

The presence of the fluorophenyl group in the compound provides unique electronic properties, making it distinct from its chlorinated or brominated analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C30H29FN4O3S

Molecular Weight

544.6 g/mol

IUPAC Name

(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide

InChI

InChI=1S/C30H29FN4O3S/c1-22-6-5-19-34(20-22)39(37,38)28-16-14-26(15-17-28)32-29(36)18-11-24-21-35(27-7-3-2-4-8-27)33-30(24)23-9-12-25(31)13-10-23/h2-4,7-18,21-22H,5-6,19-20H2,1H3,(H,32,36)/b18-11+

InChI Key

LGKUUELLSDIQGJ-WOJGMQOQSA-N

Isomeric SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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